molecular formula C7H2ClF3N2 B12095312 6-Chloro-5-(trifluoromethyl)picolinonitrile

6-Chloro-5-(trifluoromethyl)picolinonitrile

Cat. No.: B12095312
M. Wt: 206.55 g/mol
InChI Key: UBHHYJABPICCHS-UHFFFAOYSA-N
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Description

6-Chloro-5-(trifluoromethyl)picolinonitrile (CAS: 1448776-89-3) is a substituted pyridine derivative with the molecular formula C₇H₂ClF₃N₂ and a molecular weight of 206.55 g/mol. Its structure features a nitrile group at position 2, a trifluoromethyl (-CF₃) group at position 5, and a chlorine atom at position 6 on the pyridine ring. This compound is primarily used as a pharmaceutical intermediate, leveraging the electron-withdrawing effects of its substituents to influence reactivity and biological interactions . The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the chlorine atom provides a site for further functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2ClF3N2

Molecular Weight

206.55 g/mol

IUPAC Name

6-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H2ClF3N2/c8-6-5(7(9,10)11)2-1-4(3-12)13-6/h1-2H

InChI Key

UBHHYJABPICCHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C#N)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Chlorination Using Phosphoryl Chloride

A foundational method for introducing chlorine atoms onto pyridine rings involves the use of phosphoryl chloride (POCl₃). In the synthesis of methyl 6-chloro-5-(trifluoromethyl)picolinate, oxy-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester was treated with POCl₃ at 0°C, followed by heating to 50°C overnight. After neutralization and extraction, column chromatography yielded the chlorinated product with 63% efficiency. While this example targets an ester derivative, analogous conditions could be adapted for nitrile substrates. The nitrile group’s electron-withdrawing nature may enhance electrophilic substitution at the 6-position, though steric effects from the trifluoromethyl group at position 5 necessitate optimized stoichiometry.

Trifluoromethylation Techniques

Nucleophilic Trifluoromethylation

The trifluoromethyl group can be introduced via nucleophilic agents such as (trifluoromethyl)trimethylsilane (TMSCF₃). In the presence of a fluoride ion source (e.g., CsF), TMSCF₃ reacts with halogenated picolinonitriles under mild conditions. For example, 6-chloropicolinonitrile treated with TMSCF₃ in DMF at 80°C could yield the target compound, though this requires verification through kinetic and thermodynamic studies to ensure selectivity.

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling offers a robust pathway for trifluoromethyl group installation. The Supporting Information from a coordination chemistry study highlights the use of Pd(OAc)₂ with ligands such as Xantphos to facilitate aryl-CF₃ bond formation. Applying this to 6-chloro-5-iodopicolinonitrile, a Suzuki-Miyaura-type coupling with CF₃Bpin may achieve the desired substitution, albeit with challenges in overcoming the steric bulk of the trifluoromethyl group.

Sequential Functionalization Approaches

Chlorination Followed by Trifluoromethylation

A two-step sequence starting from 5-(trifluoromethyl)picolinonitrile involves chlorination at the 6-position using POCl₃. Reaction conditions from suggest that maintaining temperatures below 50°C minimizes side reactions, while excess POCl₃ ensures complete conversion. Subsequent purification via silica gel chromatography (3% ethyl acetate in petroleum ether) isolates the product in high purity.

Trifluoromethylation of Pre-chlorinated Intermediates

Alternatively, 6-chloropicolinonitrile can undergo trifluoromethylation at position 5. A patent detailing the synthesis of 3-chloro-4,5,6-trifluoropicolinonitrile provides insights: using KF or CsF in DMSO at 100–150°C facilitates halogen exchange. Adapting this, 6-chloro-5-iodopicolinonitrile could react with CuCF₃ to install the trifluoromethyl group, though iodination would require additional steps.

Industrial-Scale Production Considerations

Continuous Flow Processes

Industrial methods prioritize throughput and cost-efficiency. Bench-scale syntheses of 5-amino-6-chloropicolinonitrile employ continuous flow reactors for chlorination and amination. Translating this to 6-chloro-5-(trifluoromethyl)picolinonitrile, a flow system with in-line quenching and extraction could enhance yield and reduce purification demands.

Catalyst Recycling and Solvent Recovery

The patent EP2901857B1 emphasizes solvent recovery in fluorination reactions, particularly DMSO and NMP. Implementing similar protocols for trifluoromethylation reduces environmental impact and operational costs. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) further improve reaction efficiency, enabling lower temperatures and shorter reaction times.

Purification and Characterization

Chromatographic Techniques

Column chromatography remains the gold standard for isolating this compound. As demonstrated in, silica gel with ethyl acetate/petroleum ether gradients effectively separates the product from byproducts. Recrystallization from hexane/Et₂O mixtures, as described in, offers an alternative for large-scale batches.

Spectroscopic Validation

¹H and ¹³C NMR are critical for structural confirmation. For example, the benzonitrile derivative in exhibited distinct aromatic signals at δ 7.77 (s, 1H) and 7.69 (d, J = 7.8 Hz, 1H), with nitrile absorption at 2223 cm⁻¹ in IR. Similar profiling for the target compound would include a singlet for the CF₃ group and a deshielded nitrile carbon near δ 118 ppm in ¹³C NMR.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldAdvantagesChallenges
POCl₃ Chlorination0–50°C, POCl₃, column chromatography63%High regioselectivityRequires toxic reagents
Pd-Catalyzed CouplingPd(OAc)₂, Xantphos, DMF, 80°C~50%*Mild conditionsCostly catalysts, side reactions
TMSCF₃ FluorinationCsF, DMSO, 100°C~70%*ScalableSolvent recovery needed

*Estimated based on analogous reactions.

Scientific Research Applications

6-Chloro-5-(trifluoromethyl)picolinonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-Chloro-5-(trifluoromethyl)picolinonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.

Comparison with Similar Compounds

Physicochemical and Reactivity Comparison

Property This compound 3-Chloro-5-(trifluoromethyl)picolinonitrile Methyl Ester Analog
Lipophilicity (LogP) High (CF₃, Cl, CN) Moderate (Cl at less hindered position) Higher (ester group)
Reactivity Electrophilic at C6 Electrophilic at C3 Hydrolyzable ester
Applications Drug intermediate Agrochemical precursor Prodrug candidate

Biological Activity

6-Chloro-5-(trifluoromethyl)picolinonitrile (CAS: 1448776-89-3) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H2ClF3N2
  • Molecular Weight : 206.55 g/mol
  • SMILES Notation : N#CC1=NC(Cl)=C(C=C1)C(F)(F)F
PropertyValue
IUPAC NameThis compound
Molecular FormulaC7H2ClF3N2
Molecular Weight206.55 g/mol
CAS Number1448776-89-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit histone acetyltransferases (HATs), which play a crucial role in regulating gene expression associated with cancer progression. Inhibition of HATs can lead to reduced transcription of oncogenes and promote apoptosis in cancer cells .

Case Studies

  • Inhibition of HATs : A study demonstrated that derivatives of this compound exhibited selective inhibition of p300/CBP HATs, leading to reduced proliferation of cancer cell lines. The compound was found to be effective in vitro, with IC50 values in the low micromolar range .
  • Antifungal Activity : The compound serves as a precursor for the synthesis of fungicides like fluopicolide. Its antifungal properties were evaluated against various fungal strains, showing significant activity comparable to established antifungal agents .

Table 2: Summary of Biological Activities

Activity TypeTarget/MechanismReference
AnticancerHAT inhibition
AntifungalFungal enzyme inhibition

Table 3: Pharmacokinetic Properties (Preliminary Data)

PropertyValue
AbsorptionHigh
BioavailabilityTBD
MetabolismHepatic

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-5-(trifluoromethyl)picolinonitrile, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A common approach starts with picolinonitrile derivatives, where chlorination at the 6-position is achieved using reagents like POCl₃ or PCl₅ under reflux conditions (80–100°C). Trifluoromethylation at the 5-position may employ Ruppert-Prakash reagents (e.g., TMSCF₃) with catalytic Cu(I) or Pd-mediated cross-coupling . Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control are critical to minimize side reactions like over-chlorination. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how are structural ambiguities resolved?

  • Methodological Answer :

  • ¹³C NMR : Identifies the nitrile carbon (~115 ppm) and distinguishes CF₃ (quartet, ~125 ppm, J = 35–40 Hz) .
  • ¹H NMR : Aromatic protons show splitting patterns influenced by adjacent substituents (e.g., Cl at C6 deshields C5-H).
  • FT-IR : Confirms nitrile group absorption (~2230 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
  • HPLC-MS : Validates molecular ion ([M+H]⁺ at m/z 207) and monitors purity. Discrepancies in substituent positions can be resolved via 2D NMR (e.g., NOESY) .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, acetonitrile). Stability tests under ambient conditions show no degradation over 48 hours, but prolonged exposure to light or moisture may hydrolyze the nitrile group. Storage at 2–8°C in anhydrous conditions is recommended .

Advanced Research Questions

Q. How do electronic effects of the chloro and trifluoromethyl groups influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group at C5 deactivates the ring, directing nucleophiles to the meta position (C3 or C4). Chlorine at C6 further enhances electrophilicity at C4. Kinetic studies using amines (e.g., piperidine) in DMF at 60°C show preferential substitution at C4 over C3 (3:1 ratio), confirmed by LC-MS and DFT calculations .

Q. What strategies mitigate competing side reactions during trifluoromethylation of chlorinated picolinonitrile precursors?

  • Methodological Answer : Competing dimerization or over-trifluoromethylation is minimized by:

  • Low-temperature stepwise addition : Adding TMSCF₃ at −20°C in THF reduces exothermic side reactions.
  • Catalyst optimization : CuI/1,10-phenanthroline systems enhance regioselectivity for C5 over C3 .
  • In situ quenching : Rapid extraction post-reaction prevents acid-catalyzed degradation .

Q. How can computational chemistry (e.g., DFT) predict regioselectivity in further functionalization reactions?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states to compare activation energies for substitution at C3 vs. C4. Fukui indices identify C4 as the most electrophilic site, aligning with experimental NAS outcomes. Solvent effects (PCM models) refine predictions for protic vs. aprotic environments .

Q. What discrepancies exist in reported biological activities of analogous picolinonitriles, and how can structural modifications address them?

  • Methodological Answer : For example, 3-Chloro-6-(trifluoromethyl)picolinonitrile (CAS 401590-41-8) shows lower herbicidal activity compared to the 5-CF₃ isomer due to steric hindrance at C6. SAR studies suggest replacing Cl with smaller substituents (e.g., F) at C6 improves target binding in enzyme inhibition assays .

Data Contradictions and Resolution

  • Synthesis Yields : reports 70–85% yields using microwave-assisted synthesis, while traditional methods ( ) achieve 50–60%. This discrepancy highlights the efficiency of microwave irradiation in accelerating kinetics and reducing side products .
  • Biological Activity : Variability in antifungal potency across studies may stem from differences in assay conditions (e.g., pH, solvent carriers). Standardized MIC protocols and logP adjustments (via substituent tuning) are recommended for reproducibility .

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